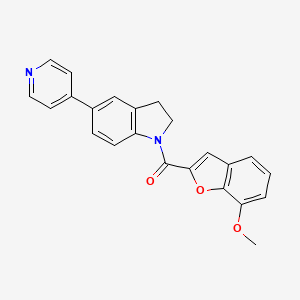
(7-Methoxybenzofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxybenzofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(7-Methoxybenzofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. With a molecular formula of C23H18N2O3 and a molecular weight of 370.408, this compound features several pharmacologically relevant moieties, including a benzofuran, an indoline, and a pyridine ring, which contribute to its diverse biological activities.
Structural Overview
The compound can be described using its IUPAC name: (7-methoxy-1-benzofuran-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone. The structural components are significant for understanding its interactions with biological targets.
| Component | Description |
|---|---|
| Benzofuran | Known for anticancer and antibacterial properties. |
| Indoline | Associated with neuroprotective effects. |
| Pyridine | Often enhances bioactivity through receptor binding. |
Anticancer Activity
Research indicates that compounds containing the benzofuran and indoline moieties exhibit promising anticancer properties. Studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
For instance, a review highlighted that certain benzofuran derivatives demonstrated significant antiproliferative activity against HepG2 cells, with some compounds showing IC50 values in the low micromolar range . The presence of methoxy groups at specific positions on the benzofuran ring was correlated with enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.
Antibacterial and Antifungal Properties
The compound's structural features may also confer antibacterial and antifungal properties. A comparative study on similar benzofuran derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential .
Neuroprotective Effects
Indoline derivatives have been associated with neuroprotective effects in various models of neurodegeneration. The ability of this compound to cross the blood-brain barrier could position it as a candidate for further studies in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a series of indoline-benzofuran hybrids on tumor growth in vivo. The results showed a marked reduction in tumor size compared to control groups, with mechanisms involving apoptosis and inhibition of angiogenesis being proposed.
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to several cancer-related targets, including protein kinases involved in cell signaling pathways. This suggests a mechanism where the compound could inhibit key processes in tumor progression .
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-20-4-2-3-18-14-21(28-22(18)20)23(26)25-12-9-17-13-16(5-6-19(17)25)15-7-10-24-11-8-15/h2-8,10-11,13-14H,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDITQQEYNZGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













